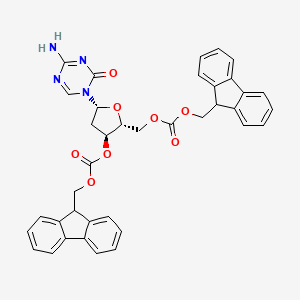
((2R,3S,5R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “((2R,3S,5R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes fluorenyl groups, a triazinyl moiety, and a tetrahydrofuran ring, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. Techniques such as crystallization, chromatography, and distillation are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The fluorenyl groups can be oxidized to form fluorenone derivatives.
Reduction: The triazinyl moiety can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazinyl and fluorenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenyl groups can yield fluorenone derivatives, while reduction of the triazinyl moiety can produce various amine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical transformations makes it a versatile tool for investigating biological pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate or a diagnostic agent. Its unique structure and reactivity may enable the development of new therapeutic agents targeting specific diseases.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl and triazinyl groups can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorenyl and triazinyl derivatives, such as:
- (βS,δS)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemicalcium salt
- (-)-Carvone
Uniqueness
What sets this compound apart from similar compounds is its combination of fluorenyl, triazinyl, and tetrahydrofuran moieties. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C38H32N4O8 |
|---|---|
Molecular Weight |
672.7 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonyloxymethyl)oxolan-3-yl] 9H-fluoren-9-ylmethyl carbonate |
InChI |
InChI=1S/C38H32N4O8/c39-35-40-21-42(36(43)41-35)34-17-32(50-38(45)47-19-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31)33(49-34)20-48-37(44)46-18-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30/h1-16,21,30-34H,17-20H2,(H2,39,41,43)/t32-,33+,34+/m0/s1 |
InChI Key |
JSCCBVAJNDRTME-LBFZIJHGSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















